Cbz-L-valinol
Overview
Description
Cbz-L-valinol, also known as benzyl (1S)-1-(hydroxymethyl)-2-methylpropylcarbamate, is a chiral amino alcohol. It is a derivative of L-valine, an essential amino acid. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Cbz-L-valinol typically involves the protection of the amino group of L-valine followed by reduction. One common method includes the following steps:
Protection of the Amino Group: L-valine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form Cbz-L-valine.
Reduction: The protected amino acid is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise temperature control and the use of large reaction vessels to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-valinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cbz-L-valinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is employed in the production of fine chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Cbz-L-valinol involves its interaction with various molecular targets. As a chiral amino alcohol, it can participate in hydrogen bonding and other interactions that influence the activity of enzymes and receptors. The exact pathways and targets depend on the specific application and the context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Cbz-L-valine: Another derivative of L-valine, used in similar applications but with different reactivity due to the presence of a carboxyl group instead of a hydroxyl group.
L-valinol: The non-protected form of Cbz-L-valinol, which lacks the benzyl carbamate group and has different solubility and reactivity properties.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHASJBQTDDGLA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447732 | |
Record name | (S)-N-CBZ-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6216-65-5 | |
Record name | (S)-N-CBZ-valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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